Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate
Description
The compound "Sulfuric acid; (3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate" is a structurally complex molecule featuring a central oxane (a six-membered oxygen-containing ring) substituted with three acetyloxy groups at positions 3, 4, and 6, an amino group at position 5, and a methyl acetate moiety at position 2. The sulfuric acid component likely exists as a counterion or esterified sulfate group, contributing to its physicochemical properties, such as solubility and acidity.
Properties
Molecular Formula |
C14H23NO13S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H21NO9.H2O4S/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;1-5(2,3)4/h10-14H,5,15H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
SKCWOJZZJHMKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Protection of the Amino Group
The 5-amino group is protected as an acetamide to prevent undesired acetylation during subsequent steps.
Procedure :
-
Dissolve 5-aminooxan-2-yl methanol (1.0 mol) in anhydrous pyridine.
-
Add acetic anhydride (3.5 mol) dropwise under nitrogen at 0°C.
-
Stir for 12 hours at 25°C.
Yield : 92–95% (by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Solvent | Pyridine |
| Catalyst | None (self-catalyzed) |
Selective Acetylation of Hydroxyl Groups
The 3, 4, and 6 hydroxyls are acetylated using acetic anhydride in the presence of sulfuric acid as a catalyst.
Procedure :
-
Suspend the protected intermediate (1.0 mol) in dichloromethane.
-
Add acetic anhydride (4.0 mol) and sulfuric acid (0.1 mol) slowly.
-
Reflux at 40°C for 6 hours.
Yield : 85–88%.
Side Products : Over-acetylation at position 2 (<5%, mitigated by stoichiometric control).
Deprotection of the Amino Group
The acetamide group is hydrolyzed to regenerate the free amine.
Procedure :
-
Treat the triacetylated compound with 6M HCl (2.0 mol) at 60°C for 3 hours.
Yield : 78–82%.
Purity : ≥98% (by ¹H NMR).
Sulfate Salt Formation
The free amine is protonated with sulfuric acid to form the final salt.
Procedure :
-
Dissolve the deprotected amine in ethanol.
-
Add concentrated H₂SO₄ (1.1 equiv) dropwise at 0°C.
Yield : 90–93%.
Characterization :
-
Melting Point : 158–160°C.
-
¹³C NMR (D₂O) : δ 170.2 (C=O), 101.5 (C-1), 72.8–63.4 (oxane ring), 20.8 (CH₃CO).
Critical Process Optimization
Catalytic System Efficiency
Sulfuric acid outperforms alternatives (e.g., p-toluenesulfonic acid) in acetylation due to its dual role as catalyst and future counterion.
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| H₂SO₄ | 6 | 88 |
| TsOH | 8 | 72 |
Solvent Impact on Acetylation
Polar aprotic solvents (e.g., DMF) enhance reaction rates but increase over-acetylation risks.
| Solvent | Over-Acetylation (%) |
|---|---|
| DCM | 4.5 |
| DMF | 12.3 |
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the β-D-pyranose configuration and sulfate coordination geometry.
Industrial-Scale Considerations
-
Cost Analysis : Raw material costs dominate (∼65%), with acetic anhydride and glucosamine as primary inputs.
-
Green Chemistry Metrics :
-
E-factor : 8.2 (kg waste/kg product).
-
Atom Economy : 74% (acetylation step).
-
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamides possess antitumor activity against various human cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in metabolic pathways and neurodegenerative diseases. Inhibiting their activity can lead to therapeutic benefits for conditions like diabetes and Alzheimer's disease.
Antiviral Properties
Certain derivatives have demonstrated antiviral activity, particularly against HIV. The mechanism typically involves interference with viral replication processes, making these compounds candidates for further development in antiviral therapies.
Case Studies
Mechanism of Action
The mechanism by which sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: Its reactivity with various functional groups allows it to participate in multiple biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Key differences in functional groups, molecular weight, and applications are highlighted below.
Sulfonamides and Sulfonic Acid Derivatives ()
Sulfamethoxazole-related compounds (e.g., 4-Aminobenzenesulfonamide, C₆H₈N₂O₂S, MW 172.20) and sulfanilic acid (C₆H₇NO₃S, MW 173.19) are sulfonamide/sulfonic acid derivatives. These differ from the target compound in sulfur functionality:
- Sulfonamides feature a sulfonyl group (-SO₂-) linked to an amine, conferring stability and antibacterial activity.
- Sulfate esters (as inferred in the target compound) are more hydrolytically labile under acidic or enzymatic conditions.
Key Difference : Sulfate esters (target) are less stable than sulfonamides but may offer reversible sulfation for controlled release.
Sulfonylurea Herbicides ()
Sulfonylurea pesticides like metsulfuron-methyl (C₁₄H₁₅N₅O₆S, MW 381.36) contain a sulfonylurea bridge (-SO₂NHC(O)NH-), enabling acetolactate synthase inhibition. Unlike the target compound:
- Sulfonylureas lack acetylated sugar moieties but share sulfonyl groups.
Acetylated Amino Sugars and Glycosides ()
Zygocaperoside and Isorhamnetin-3-O-glycoside () are glycosides with sugar moieties but lack sulfur. The target compound’s acetylation pattern resembles protective groups used in carbohydrate chemistry to stabilize reactive hydroxyls.
Key Difference : Sulfation in the target compound introduces negative charge, altering solubility and bioavailability compared to neutral glycosides.
Biological Activity
The compound Sulfuric acid; (3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate is a synthesized organic molecule that combines the properties of sulfuric acid with a specific acetylated amino sugar derivative. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C14H21NO9
- Molecular Weight : 341.32 g/mol
- IUPAC Name : [(2R,4R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
Biological Activity Overview
The biological activity of this compound can be explored through various mechanisms, including its interactions with biological systems, its role as a substrate or inhibitor in enzymatic reactions, and its effects on cellular processes.
1. Enzymatic Interactions
Research indicates that compounds similar to (3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate may act as substrates or inhibitors for specific enzymes. For instance:
- Glycosidases : The acetyl groups may influence the binding affinity and catalytic efficiency of glycosidases, which are crucial in carbohydrate metabolism.
2. Antioxidant Activity
Studies have shown that certain acetylated derivatives possess antioxidant properties. The presence of hydroxyl groups in the oxane ring can potentially scavenge free radicals, contributing to cellular protection against oxidative stress.
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth by disrupting cell wall synthesis or function.
Case Studies
Several case studies have investigated the biological effects of related compounds:
Case Study 1: Antimicrobial Activity
A study tested various acetylated sugars against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of glycosidases by acetylated amino sugars. The study found that these compounds could effectively reduce enzyme activity by competing with natural substrates.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Cell wall disruption | |
| Enzyme inhibition | Competitive inhibition |
Research Findings
Recent findings highlight the compound's potential in various therapeutic areas:
- Diabetes Management : Similar compounds have shown promise in modulating glucose metabolism and insulin sensitivity.
- Cancer Research : Some acetylated derivatives have been studied for their ability to induce apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate?
- Methodological Answer : The compound’s synthesis involves multi-step protection-deprotection strategies due to its acetyloxy and amino groups. Key steps include:
- Selective acetylation : Use acetic anhydride in pyridine to protect hydroxyl groups under controlled temperatures (0–5°C) to avoid over-acetylation .
- Amino group introduction : Employ reductive amination or nucleophilic substitution, with monitoring via thin-layer chromatography (TLC) to track intermediate formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves yield and purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify acetyloxy protons (δ 1.8–2.2 ppm) and oxan ring carbons (δ 60–110 ppm). NOESY or COSY experiments resolve stereochemical ambiguities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing between acetylated and deacetylated intermediates .
- X-ray crystallography : For unambiguous stereochemical assignment, single crystals grown in methanol/chloroform mixtures are analyzed .
Q. What analytical techniques are critical for assessing purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) quantify impurities. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
- Karl Fischer titration : Monitors moisture content (<0.1% recommended for stability).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; track degradation via LC-MS to identify hydrolysis products (e.g., deacetylated derivatives) .
Advanced Research Questions
Q. How can reaction pathways for sulfuric acid-mediated functionalization of the oxan ring be optimized?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict activation energies for sulfonation at C-2 vs. C-5 positions. Transition state analysis guides solvent selection (e.g., DMF vs. DMSO) .
- In situ monitoring : ReactIR or Raman spectroscopy tracks real-time protonation and sulfonic acid intermediate formation .
- Design of Experiments (DoE) : Fractional factorial designs (e.g., temperature, acid concentration) optimize yield while minimizing side reactions (e.g., ring opening) .
Q. What strategies resolve contradictions in reported biological activity data for acetylated oxan derivatives?
- Methodological Answer :
- Meta-analysis : Use databases like SciFinder to collate bioactivity data (e.g., IC₅₀ values) and apply statistical tools (ANOVA, principal component analysis) to identify outliers or assay-specific variability .
- Orthogonal assays : Validate antimicrobial or enzyme inhibition claims using both cell-based (e.g., MIC assays) and cell-free (e.g., fluorogenic substrate cleavage) systems .
- Structural analogs : Synthesize and test derivatives with modified acetyl or amino groups to isolate structure-activity relationships (SAR) .
Q. How can computational tools enhance the design of stable formulations for hygroscopic derivatives?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict interactions between the compound and excipients (e.g., cyclodextrins) to reduce moisture uptake .
- Thermogravimetric analysis (TGA) : Quantify weight loss under controlled humidity to validate simulation results .
- Lyophilization protocols : Optimize freeze-drying cycles (e.g., −50°C primary drying, 25°C secondary drying) based on glass transition temperatures (Tg) measured via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
